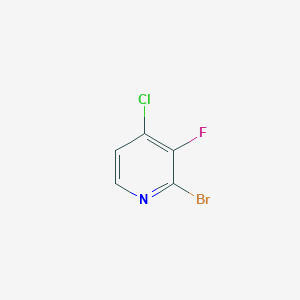

2-Bromo-4-chloro-3-fluoropyridine

Vue d'ensemble

Description

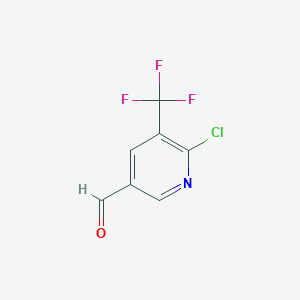

2-Bromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for various pharmaceuticals. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2-bromo-4-chloro-3-fluoropyridine, can be achieved through halogen dance reactions. This method has been demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to create a variety of pentasubstituted pyridines with desired functionalities . Additionally, siloxane-based cross-coupling methods have been used to prepare highly functionalized 4-bromopyridines, which can undergo fluoride-promoted, Pd-catalyzed cross-coupling to yield biaryls, as shown in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of halogenated pyridines has been studied using vibrational spectroscopy and theoretical calculations. For instance, 2-bromo- and 3-bromopyridine, along with their chloro counterparts, have been analyzed to determine the effects of halogen substitution on the pyridine ring. It was found that halogen substitution at the C(2) position leads to a shortening of the N–C(2) bond. The overall ring bond distances for these halogenated pyridines are not significantly different from pyridine itself .

Chemical Reactions Analysis

The reactivity of halogenated pyridines allows for selective functionalization at different positions on the ring. For example, 5-bromo-2-chloro-3-fluoropyridine has been shown to undergo chemoselective amination, with conditions favoring bromide substitution with secondary amines and primary anilines. Additionally, selective substitution at the chloro and fluoro positions has been achieved under different reaction conditions, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties are crucial for their application in solid-phase synthesis, where, for example, 2-chloro-5-bromopyridine can be immobilized on polystyrene to create a useful scaffold for the synthesis of pyridine-based libraries . The crystal structure of related Schiff base compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, has been determined, revealing a nearly coplanar arrangement of the benzene and pyridine rings, which could be indicative of the structural properties of 2-bromo-4-chloro-3-fluoropyridine .

Applications De Recherche Scientifique

Chemoselective Functionalization

2-Bromo-4-chloro-3-fluoropyridine demonstrates significant potential in chemoselective functionalization. Stroup et al. (2007) explored its chemoselective amination, revealing that under catalytic conditions, it selectively undergoes bromide substitution. This selective substitution extends to other positions under different conditions, demonstrating its versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-Rich Intermediate Synthesis

Wu et al. (2022) highlighted the use of halogen-rich pyridine derivatives, including 2-Bromo-4-chloro-3-fluoropyridine, as valuable intermediates in medicinal chemistry. Their study presented syntheses of unique halopyridine isomers, underscoring the importance of such compounds in developing new chemical entities (Wu, Porter, Frennesson, & Saulnier, 2022).

Vibrational Spectra Analysis

The vibrational spectra of monosubstituted pyridines, including those related to 2-Bromo-4-chloro-3-fluoropyridine, have been studied extensively. Green, Kynaston, and Paisley (1963) provided detailed assignments of frequencies for chloro and bromopyridines, contributing to a deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines using 2-Bromo-4-chloro-3-fluoropyridine as an intermediate has been demonstrated. This approach offers a pathway to create compounds with specific functionalities, valuable in various chemical applications (Wu et al., 2022).

Safety and Hazards

Orientations Futures

While specific future directions for 2-Bromo-4-chloro-3-fluoropyridine are not mentioned in the search results, it’s worth noting that fluorinated chemicals, including fluoropyridines, have been steadily increasing in interest due to their improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Mécanisme D'action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets depending on the specific compounds they are incorporated into.

Mode of Action

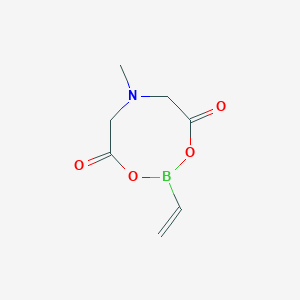

The exact mode of action of 2-Bromo-4-chloro-3-fluoropyridine is dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-4-chloro-3-fluoropyridine would depend on the final compounds it helps synthesize. As a building block in chemical synthesis, it can be part of many different biochemical pathways. For example, fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

As a small, halogenated organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (210432 Da ), and the specific context in which it is used.

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-3-fluoropyridine are not directly known, as it is typically used as an intermediate in the synthesis of other compounds. The effects would therefore depend on the properties of the final compound. For instance, when used in the synthesis of certain pharmaceuticals, the resulting compound could have therapeutic effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-3-fluoropyridine can be influenced by various environmental factors. These can include the pH and temperature of the reaction conditions, the presence of other chemicals, and the specific biological environment if used in a biological context .

Propriétés

IUPAC Name |

2-bromo-4-chloro-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUVWMNRKYGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856199 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155847-42-9 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)

![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3026779.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)